[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride
Description
[(4-Methylphenyl)(2-thienyl)methyl]amine hydrochloride is a tertiary amine derivative featuring a 4-methylphenyl group and a 2-thienyl (thiophene) ring connected via a methylene bridge to an amine group, which is protonated as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced lipophilicity from the aromatic groups and moderate basicity due to the amine.
Properties
IUPAC Name |
(4-methylphenyl)-thiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11;/h2-8,12H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZBRKEPJOXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with 2-thiophenemethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological potential , particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.
-
Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on multiple cancer cell lines, including:
Cell Line IC50 Value (µM) Notes HeLa 12.5 Significant reduction in viability MCF-7 15.0 Induces apoptosis A549 10.0 Effective against lung cancer cells
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways.
Biological Studies
The compound's structure allows it to interact with various biological macromolecules, which can lead to diverse biological effects. Its potential as a pharmaceutical intermediate makes it a candidate for drug development.
Industrial Applications
In industrial chemistry, [(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride serves as:
- A building block in organic synthesis.
- A reagent in chemical reactions.
- A precursor for specialty chemicals.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a strong antibacterial potential, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Effects
In controlled experiments using HeLa cells, treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of [(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of [(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride, emphasizing differences in substituents, physicochemical properties, and applications.
Structural and Functional Analysis
- This could lower binding affinity in receptor studies .
- Thienyl vs. Thioether : The thienyl ring in the target compound enables aromatic conjugation and hydrogen bonding via sulfur, whereas the thioether in 2-[(4-methylphenyl)thio]ethanamine () lacks aromaticity, leading to weaker interactions and faster metabolic degradation .
- Amine Substituents : The propan-2-yl group in ’s compound introduces steric bulk, which may hinder binding to flat receptor sites but enhance selectivity for pocket-like targets .
- Backbone Flexibility: Methyl[2-(4-methylphenyl)ethyl]amine () has a flexible ethyl spacer, allowing conformational adaptability that might improve binding to dynamic enzymes like monoamine oxidases .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is higher than analogs with polar substituents (e.g., hydroxyl or methoxy groups) but lower than cyclohexyl derivatives due to the aromatic thienyl group’s balance of hydrophobicity and conjugation .
- Solubility : As a hydrochloride salt, it exhibits moderate aqueous solubility, though less than primary amines like 2-[(4-methylphenyl)thio]ethanamine due to the aromatic bulk .
Biological Activity
[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.
Chemical Structure
The compound consists of a methylphenyl group attached to a thienyl group via a methylamine linkage. Its chemical formula is .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of [(4-methylphenyl)(2-thienyl)methyl]amine exhibit significant antimicrobial properties. In vitro evaluations showed:
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating potent bactericidal activity .
- Biofilm Formation Inhibition : The compounds effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties:
- Cytotoxicity : In vitro studies revealed that compounds related to [(4-methylphenyl)(2-thienyl)methyl]amine showed cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating moderate activity .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key cellular pathways involved in tumor proliferation and survival, although specific pathways remain to be fully elucidated.
Neuroprotective Effects
There is emerging evidence suggesting potential neuroprotective effects:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neurodegenerative conditions like Alzheimer's disease . The inhibition of AChE could contribute to cognitive enhancement and neuroprotection.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL | |
| Cytotoxicity | IC50 values against cancer cell lines | |
| AChE Inhibition | Potential for neuroprotective applications |
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various derivatives, compound 7b was identified as the most active derivative with significant reductions in biofilm formation and synergistic effects with existing antibiotics. The study concluded that these derivatives could serve as lead compounds for developing new antimicrobial agents .
Case Study: Neuroprotective Potential
Another investigation focused on the neuroprotective potential of similar compounds through AChE inhibition assays. The results indicated that these compounds could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
